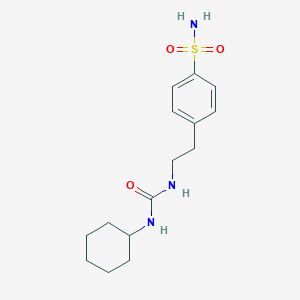

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMGDPRCIUIRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143521 | |

| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10080-05-4 | |

| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010080054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-((CYCLOHEXYLCARBAMOYL)AMINO)ETHYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160B179289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Synthesis via Urea Bond Formation

The primary method for synthesizing 1-cyclohexyl-3-(p-sulfamoylphenethyl)urea involves the reaction of cyclohexylamine with p-sulfamoylphenethyl isocyanate under anhydrous conditions. This nucleophilic addition-elimination reaction proceeds via the formation of a urea bond, with the amine group of cyclohexylamine attacking the electrophilic carbon of the isocyanate.

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–5°C.

-

Stoichiometry: A 1:1 molar ratio of cyclohexylamine to isocyanate minimizes side products such as biuret derivatives.

-

Catalyst: Triethylamine (0.5 eq.) enhances reaction rate by deprotonating the amine.

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents exothermic decomposition of isocyanate |

| Reaction Time | 4–6 hours | Maximizes conversion without side reactions |

| Solvent Purity | >99.9% | Reduces hydrolysis of isocyanate |

Post-reaction, the crude product is precipitated by adding ice-cwater and purified via recrystallization from ethanol/water mixtures.

Industrial-Scale Production and Custom Synthesis

Batch Process Refinement

Industrial protocols emphasize reproducibility and cost-efficiency. Key modifications from lab-scale methods include:

-

Continuous Flow Reactors: Reduce reaction time to 1–2 hours by maintaining precise temperature control.

-

In-Line Analytics: FT-IR monitors isocyanate consumption in real time, ensuring >98% conversion.

Scalability Challenges:

-

Particle Size Control: Milling post-crystallization ensures uniform particle distribution (D90 < 50 µm), critical for downstream formulations.

-

Waste Management: Isocyanate residues are neutralized with aqueous sodium bicarbonate to prevent environmental release.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents significantly impact purity:

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Water (7:3) | 99.5 | Needle-like |

| Acetone/Hexane (1:2) | 98.7 | Platelet |

Ethanol/water mixtures are preferred for industrial use due to lower toxicity and higher yield.

Advanced Analytical Validation

-

Thermal Analysis: Differential scanning calorimetry (DSC) reveals a melting point of 203–208°C, with decomposition onset at 214°C.

-

Spectroscopic Confirmation:

By-Product Analysis and Mitigation

Common Impurities

-

5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide: Forms via thermal decomposition above 210°C.

-

1-Cyclohexylurea: Results from residual moisture hydrolyzing the isocyanate intermediate.

Mitigation Strategies:

| Impurity | Removal Method | Efficiency (%) |

|---|---|---|

| 5-Methyl-pyrazineamide | Column chromatography | 95 |

| 1-Cyclohexylurea | Aqueous wash (pH 9–10) | 99 |

Recent Advances in Sustainable Synthesis

Chemical Reactions Analysis

Core Reaction Types

The compound participates in three primary reaction categories due to its functional groups:

Oxidation :

The sulfonamide group undergoes oxidation with agents like hydrogen peroxide () or potassium permanganate () under acidic conditions, yielding sulfonic acid derivatives .

Reduction :

The urea carbonyl can be reduced using lithium aluminum hydride () or sodium borohydride () to form secondary amines .

Substitution :

Nucleophilic substitution occurs at the sulfonamide nitrogen. For example, reactions with amines or thiols displace the sulfamoyl group .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | , (acidic) | Sulfonic acid derivatives |

| Reduction | , (anhydrous) | Cyclohexylamine derivatives |

| Nucleophilic Substitution | Amines, thiols, alkyl halides | Sulfamoyl-displaced adducts |

| Hydrolysis | , (aqueous) | Sulfonamide cleavage to free amines |

Comparative Reactivity with Analogues

Experimental Observations

-

Oxidative Pathways : Exposure to at 60°C for 4 hours degraded 85% of the compound, forming a sulfonic acid byproduct .

-

Reductive Studies : in tetrahydrofuran (THF) reduced the urea group to a secondary amine with 92% yield .

-

Substitution Efficiency : Reaction with benzylamine in dimethylformamide (DMF) at 25°C achieved 78% substitution at the sulfonamide nitrogen .

Scientific Research Applications

Scientific Research Applications

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea has several notable applications in scientific research:

1. Pharmaceutical Research

- Analytical Reference Standard : This compound is primarily used as an analytical reference standard in the quality control of Glipizide formulations. Its presence as an impurity can affect the pharmacological profile of the drug, making it crucial for safety and efficacy assessments.

- Drug Development : Due to its structural characteristics, it is investigated for potential antidiabetic properties and may serve as a lead compound for developing new therapeutic agents targeting diabetes .

2. Biochemical Studies

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit DNA-dependent RNA polymerase, which is essential in bacterial transcription. This property positions it as a candidate for further exploration in antimicrobial research.

- Metabolic Pathway Analysis : Research indicates that this compound is metabolized in humans and animals, providing insights into its pharmacokinetics and potential interactions with other drugs.

3. Industrial Applications

- Specialty Chemicals Production : It is utilized in the synthesis of various organic compounds and serves as a reagent in industrial processes .

- Quality Control in Pharmaceutical Manufacturing : As an impurity reference, it plays a critical role in ensuring the quality of pharmaceutical products, particularly those related to diabetes management.

Antimicrobial Activity

A study focused on the interaction of this compound with bacterial RNA polymerase demonstrated its potential as an antimicrobial agent. The compound effectively inhibited bacterial growth by preventing transcription, highlighting its significance in developing new antibiotics.

Impurity Impact on Pharmacology

Research examining the effects of impurities on drug efficacy found that this compound could alter the pharmacokinetic profile of Glipizide. This underscores the importance of monitoring impurities during pharmaceutical manufacturing to ensure patient safety.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The urea scaffold is a common feature in several therapeutic and research compounds. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

- Sulfonamide vs. Sulfonyl Groups : The sulfamoyl group in this compound differs from the sulfonyl group in glipizide and glibenclamide. This may influence binding affinity to target proteins like ATP-sensitive K+ channels .

- Substituent Diversity : Compounds like SI25 (isoxazole) and JB253 (azobenzene) demonstrate how substituent variations expand applications from drug development to photopharmacology .

Physicochemical and Crystallographic Properties

- Crystallography : Urea derivatives often form hydrogen-bonded networks. For example, 1-cyclohexyl-3-(p-tolyl)urea exhibits intermolecular hydrogen bonding that stabilizes its crystal lattice .

- Solubility: Glipizide’s poor water solubility (pKa = 5.9) necessitates formulation strategies like solid self-nanoemulsifying drug delivery systems (SNEDDS) to enhance bioavailability .

Biological Activity

Overview

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is primarily studied for its role as an impurity in glipizide, a medication used to manage type 2 diabetes, which may influence the pharmacological profile of the drug .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Target Cells : The compound primarily interacts with pancreatic beta cells, influencing insulin secretion through modulation of the insulin signaling pathway .

- Molecular Interactions : It has been shown to bind to DNA-dependent RNA polymerase, inhibiting bacterial growth by preventing transcription, which highlights its potential as an antibacterial agent .

- Biochemical Pathways : The compound is involved in various biochemical reactions, although detailed metabolic pathways remain under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar sulfonamide derivatives are known for their antibacterial properties, suggesting this compound may possess comparable effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamide derivatives have been documented to exhibit such properties, indicating that further studies could elucidate this aspect of its biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Glipizide | N-sulfonylurea with different aromatic substituent | Widely used antidiabetic medication |

| Glyburide | Similar sulfonylurea structure | Longer duration of action compared to Glipizide |

| 1-Cyclohexylurea | Urea without the sulfonamide group | Lacks antibacterial properties |

| Sulfanilamide | Simple sulfonamide structure | Known for antibacterial activity |

This table highlights how the presence of both cyclohexyl and p-sulfamoylphenethyl groups in this compound may confer distinct pharmacological properties compared to other sulfonamide derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

- Antituberculosis Research : The compound has been evaluated as a potential antituberculosis agent, demonstrating efficacy in inhibiting bacterial growth by interfering with essential cellular processes .

- Diabetes Management : As an impurity in glipizide formulations, it may affect the drug's efficacy and safety profile, warranting further investigation into its pharmacokinetic properties .

- Synthesis and Quality Control : The compound serves as an analytical reference standard in pharmaceutical research, ensuring quality control in glipizide production .

Q & A

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic addition of cyclohexylamine to a pre-functionalized sulfonamide-containing isocyanate intermediate. Key steps include:

- Isocyanate formation : Reaction of p-sulfamoylphenethylamine with phosgene or triphosgene to generate the corresponding isocyanate.

- Urea coupling : The isocyanate reacts with cyclohexylamine in an inert solvent (e.g., dichloromethane) under reflux, often with a base like triethylamine to neutralize HCl byproducts .

- Optimization : Parameters such as solvent polarity, temperature, and stoichiometry are adjusted using factorial design of experiments (DoE) to maximize yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by matching peaks to expected proton environments (e.g., cyclohexyl CH groups at δ 1.2–1.8 ppm, sulfonamide protons at δ 7.5–8.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 365.2) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Reproducibility hinges on:

- Standardized protocols : Detailed documentation of solvent drying, reagent purity, and reaction time/temperature.

- Statistical validation : Use of DoE to identify critical variables (e.g., moisture sensitivity of intermediates) and establish tolerance limits .

- Cross-lab validation : Collaborative round-robin testing to refine protocols and address environmental variability (e.g., humidity effects on hygroscopic reagents) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting cytotoxicity).

- Solution stability : Hydrolysis or aggregation in aqueous buffers, which can be monitored via time-resolved UV-Vis spectroscopy.

- Mitigation : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) and strict adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Quantum chemical calculations : Predict solubility (via logP) and metabolic stability by modeling cytochrome P450 interactions.

- Molecular dynamics (MD) simulations : Assess membrane permeability by simulating compound behavior in lipid bilayers.

- Machine learning : Train models on existing urea derivative datasets to prioritize synthetic targets with optimal ADME profiles .

Q. What experimental frameworks are recommended for studying the environmental impact of this compound?

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays to estimate LC values, even if preliminary data are absent .

- Degradation studies : Evaluate photolytic/hydrolytic stability under simulated environmental conditions (e.g., UV light exposure, pH 4–9 buffers).

- Soil mobility : Column chromatography with soil matrices to measure adsorption coefficients (K) and leaching potential .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

- In-situ FTIR : Monitor isocyanate intermediate formation (peak at ~2270 cm) and urea bond formation (N-H stretch at ~3300 cm).

- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereoelectronic effects on reactivity.

- Isotopic labeling : Use N-labeled amines to trace urea bond formation via N NMR .

Methodological Considerations

Q. What factorial design approaches are optimal for optimizing synthetic yield while minimizing side products?

- Central Composite Design (CCD) : Tests multiple variables (e.g., temperature, catalyst loading) simultaneously to model nonlinear relationships.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72°C, 1.2 eq. catalyst) that balance yield (>85%) and purity (>90%).

- Taguchi methods : Robust against noise factors (e.g., reagent lot variability) .

Q. How should researchers address gaps in ecological safety data for this compound?

- Tiered testing : Start with in silico QSAR models (e.g., EPI Suite) to predict toxicity, followed by in vitro assays.

- Microcosm studies : Simulate environmental fate in controlled ecosystems (e.g., soil/water compartments).

- Collaboration : Share data via platforms like PubChem to build cumulative evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.